molecular formula C16H15NaO7 B563878 Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate CAS No. 83833-12-9

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No. B563878
CAS RN: 83833-12-9
M. Wt: 342.279
InChI Key: NYYIXWAJCYTTOL-YYHOVTOASA-M
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Description

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, also known as Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, is a useful research compound. Its molecular formula is C16H15NaO7 and its molecular weight is 342.279. The purity is usually 95%.
BenchChem offers high-quality Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymology Research

1-Naphthol beta-D-Glucuronide Sodium Salt is widely used in enzymology as a chromogenic substrate for the enzyme β-glucuronidase . When this enzyme acts upon the compound, it cleaves the glucuronide bond, releasing a naphthol moiety. This reaction results in a color change that can be easily detected and measured, making it an invaluable tool for studying enzyme kinetics and activity.

Analytical Biochemistry

In analytical biochemistry, this compound serves as a standard or reference material for calibrating instruments and validating analytical methods . Its consistent quality and purity ensure reliable and reproducible results, which are crucial for accurate biochemical analysis.

Drug Metabolism Studies

1-Naphthol beta-D-Glucuronide Sodium Salt is a metabolite analog used to investigate the metabolic pathways of naphthalene-containing drugs . Researchers can track the enzymatic conversion of this compound to understand how drugs are processed in the body, which is essential for drug safety and efficacy assessments.

Environmental Toxicology

This compound is also employed in environmental toxicology to study the impact of naphthalene derivatives on ecosystems . By monitoring the breakdown and bioaccumulation of such compounds, scientists can assess the potential risks and develop strategies to mitigate environmental contamination.

Microbial Activity Monitoring

In microbiology, 1-Naphthol beta-D-Glucuronide Sodium Salt is used to monitor the presence and activity of β-glucuronidase-producing bacteria . This application is particularly useful in water quality testing, where the presence of such bacteria can indicate fecal contamination.

Genetic Engineering

In genetic engineering, this compound is utilized as a reporter molecule to track gene expression . Genes of interest can be tagged with the β-glucuronidase gene, and the activity of the enzyme can be visualized using 1-Naphthol beta-D-Glucuronide Sodium Salt as a substrate. This allows researchers to observe the spatial and temporal patterns of gene expression in living organisms.

Mechanism of Action

Target of Action

The primary target of 1-Naphthol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver during phase II drug metabolism.

Mode of Action

1-Naphthol beta-D-Glucuronide Sodium Salt acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a naphthol moiety that can be easily detected . This makes it useful in enzymology and analytical biochemistry, particularly in assays designed to measure β-glucuronidase activity.

Result of Action

The cleavage of 1-Naphthol beta-D-Glucuronide Sodium Salt by β-glucuronidase results in the release of a naphthol moiety . This can be detected and measured, providing a readout of β-glucuronidase activity. In a broader context, this activity can indicate changes in glucuronidation pathways, which may be relevant in various physiological and pathological contexts.

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYIXWAJCYTTOL-YYHOVTOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003915
Record name Sodium naphthalen-1-yl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate

CAS RN

83833-12-9
Record name beta-D-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium naphthalen-1-yl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-d-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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